molecular formula C6H3Cl2NO2 B066138 2,3-Dichloroisonicotinic acid CAS No. 184416-84-0

2,3-Dichloroisonicotinic acid

Cat. No.: B066138
CAS No.: 184416-84-0
M. Wt: 192 g/mol
InChI Key: VGKZZKKTZKRCPA-UHFFFAOYSA-N
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Description

2,3-Dichloroisonicotinic acid is a chlorinated derivative of isonicotinic acid, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions of the pyridine ring

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 2,3-Dichloroisonicotinic acid on various types of cells and cellular processes are diverse. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being investigated.

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms through which this compound exerts its effects are still being elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroisonicotinic acid typically involves the chlorination of isonicotinic acid. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloroisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Amino or thiol derivatives of isonicotinic acid.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Dechlorinated isonicotinic acid derivatives.

Comparison with Similar Compounds

    2,6-Dichloroisonicotinic Acid: Another chlorinated derivative of isonicotinic acid, known for its role as a plant resistance inducer.

    Isonicotinic Acid: The parent compound, lacking chlorine substituents, used in various chemical syntheses.

    Nicotinic Acid:

Uniqueness: 2,3-Dichloroisonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to induce systemic acquired resistance in plants sets it apart from other derivatives, making it a valuable tool in agricultural research and applications .

Properties

IUPAC Name

2,3-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKZZKKTZKRCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939835
Record name 2,3-Dichloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184416-84-0
Record name 2,3-Dichloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloropyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (7.0 mL, 50 mmol) in anhydrous THF (100 mL) at −25° C. was added a 1.6M solution of nBuLi in hexanes (31 mL, 50 mmol) dropwise under an inert atmosphere. The reaction mixture was then cooled to −78° C. and 2,3-dichloropyridine was added. The reaction mixture was stirred at −78° C. for 3 hours, then poured onto solid carbon dioxide and aged for 18 hours at room temperature. The mixture was diluted with water (100 mL) and washed with diethyl ether (3×40 mL) then cooled to 0° C., acidified with concentrated HCl (ca. 5 mL) and extracted with diethyl ether (3×50 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated to give the title compound as a white solid (7.7 g, 80%). 1H NMR (d6-DMSO, 400MHz) 8.49 (d, J=5.0 Hz, 1H), 7.72 (d, J=5.0 Hz, 1H).
Quantity
7 mL
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reactant
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solution
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hexanes
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31 mL
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100 mL
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100 mL
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Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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